molecular formula C12H13ClN2O2 B2833170 1-(Chloromethyl)-4-(2,5-dimethoxyphenyl)imidazole CAS No. 1260676-35-4

1-(Chloromethyl)-4-(2,5-dimethoxyphenyl)imidazole

Cat. No.: B2833170
CAS No.: 1260676-35-4
M. Wt: 252.7
InChI Key: SDRMAKRMHGNBPG-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-4-(2,5-dimethoxyphenyl)imidazole is a chemical compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions This particular compound is characterized by the presence of a chloromethyl group and a 2,5-dimethoxyphenyl group attached to the imidazole ring

Preparation Methods

The synthesis of 1-(Chloromethyl)-4-(2,5-dimethoxyphenyl)imidazole can be achieved through several synthetic routes. One common method involves the reaction of 2,5-dimethoxybenzaldehyde with glyoxal in the presence of ammonium acetate to form the imidazole ring. The resulting product is then chloromethylated using chloromethyl methyl ether and a Lewis acid catalyst such as zinc chloride. The reaction conditions typically involve refluxing the mixture in an inert solvent like dichloromethane.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(Chloromethyl)-4-(2,5-dimethoxyphenyl)imidazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium azide, potassium thiocyanate, and sodium methoxide.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding imidazole derivatives with oxidized functional groups.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced imidazole derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an imidazole derivative with an amine group in place of the chloromethyl group.

Scientific Research Applications

1-(Chloromethyl)-4-(2,5-dimethoxyphenyl)imidazole has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design. Its imidazole ring can interact with various biological targets, making it a candidate for developing new therapeutic agents.

    Materials Science:

    Biological Studies: Researchers investigate the compound’s interactions with enzymes and receptors to understand its biological activity and potential as a biochemical probe.

    Industrial Applications: The compound’s reactivity and functional groups make it useful in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-4-(2,5-dimethoxyphenyl)imidazole involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The imidazole ring can form hydrogen bonds and coordinate with metal ions, influencing the compound’s binding affinity and specificity. The chloromethyl group can undergo nucleophilic substitution, leading to covalent modification of target molecules. These interactions can modulate biological pathways and result in various pharmacological effects.

Comparison with Similar Compounds

1-(Chloromethyl)-4-(2,5-dimethoxyphenyl)imidazole can be compared with other imidazole derivatives, such as:

    1-(Chloromethyl)-4-phenylimidazole: Lacks the methoxy groups, which may affect its reactivity and biological activity.

    1-(Chloromethyl)-4-(2,4-dimethoxyphenyl)imidazole: Similar structure but with different positions of the methoxy groups, potentially leading to different chemical and biological properties.

    1-(Bromomethyl)-4-(2,5-dimethoxyphenyl)imidazole: The bromine atom may confer different reactivity compared to the chlorine atom, affecting the compound’s substitution reactions.

Properties

IUPAC Name

1-(chloromethyl)-4-(2,5-dimethoxyphenyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O2/c1-16-9-3-4-12(17-2)10(5-9)11-6-15(7-13)8-14-11/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDRMAKRMHGNBPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=CN(C=N2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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